molecular formula C10H11NO2 B1437615 1-(Pyridin-3-yl)pentane-1,3-dione CAS No. 622403-56-9

1-(Pyridin-3-yl)pentane-1,3-dione

Cat. No. B1437615
M. Wt: 177.2 g/mol
InChI Key: LKKOIDNJVDVBEB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentane-1,3-dione (1-PPD) is a heterocyclic compound with a five-membered ring composed of one nitrogen atom and four carbon atoms. This compound is found in several plants, such as the leaves of the Erythroxylum coca plant, and is used in various scientific and medical applications. 1-PPD is a colorless, crystalline solid with a melting point of 151°C and a boiling point of 300°C. It is also soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Tautomeric Preferences and Proton Transfer

Research by Dobosz et al. (2010) explored the tautomeric preferences of compounds similar to 1-(Pyridin-3-yl)pentane-1,3-dione, focusing on proton transfer in these molecular structures. They discovered that certain tautomeric forms of these compounds, including those involving methylene protons and carbonyl oxygen, are unstable or spontaneously formed, providing insights into the chemical behavior of these molecules (Dobosz, Gawinecki, & Kanabaj, 2010).

Synthesis of Derivatives

Vasilyeva and Vorobyeva (2021) synthesized new derivatives of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which could potentially include structures similar to 1-(Pyridin-3-yl)pentane-1,3-dione. This synthesis involved reactions with pyridin-4-carbaldehyde and methyl aryl ketones, leading to the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines (Vasilyeva & Vorobyeva, 2021).

Formation of Supramolecular Structures

The formation of supramolecular structures using derivatives of pentane-2,4-dione (a structural component of 1-(Pyridin-3-yl)pentane-1,3-dione) was investigated by Nguyen et al. (2011). They studied the reaction between a derivative and a manganese compound, leading to the creation of a supramolecular aggregate with single-molecule magnet properties (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

Schiff Base Formation and Molecular Structure

Opozda et al. (2006) conducted a study on the formation of Schiff bases using derivatives of pyridine and pentane-2,4-dione, which are structurally related to 1-(Pyridin-3-yl)pentane-1,3-dione. They analyzed the molecular structure of these compounds and their ability to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Phase Transition and Proton Ordering

Truong et al. (2017) examined the phase transition and proton ordering in 3-(pyridin-4-yl)pentane-2,4-dione, a closely related compound to 1-(Pyridin-3-yl)pentane-1,3-dione. Their research using neutron diffraction experiments revealed significant insights into the structural behavior of these compounds at different temperatures (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).

properties

IUPAC Name

1-pyridin-3-ylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-9(12)6-10(13)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOIDNJVDVBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)pentane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Terentjeva, D Muceniece, V Lūsis - researchgate.net
Protein kinases have important regulatory roles in a vast array of biological processes. Kinases are turned on or off by binding of activator or inhibitor proteins, or small molecules, or by …
Number of citations: 0 www.researchgate.net
A Walczak, AR Stefankiewicz - Inorganic Chemistry, 2018 - ACS Publications
The Pd(II) complexes of the ambidentate pyridyldiketones 2,2-dimethyl-5-(3- or 4-pyridyl)pentane-3,5-dione are readily prepared in their linkage isomeric forms by the appropriate pH …
Number of citations: 26 pubs.acs.org
A Walczak, G Kurpik, AR Stefankiewicz - International Journal of …, 2020 - mdpi.com
Metal-organic assemblies have received significant attention for catalytic and other applications, including gas and energy storage, due to their porosity and thermal/chemical stability. …
Number of citations: 7 www.mdpi.com
S Terentjeva, D Muceniece… - Journal of Chemical …, 2015 - journals.sagepub.com
6-Perfluoroalkyl pyrimidine derivatives of well known tyrosine kinase inhibitor imatinib have been synthesised from 1-(pyridin-3-yl)-3-per fluoroalkylbutane-1,3-diones by condensation …
Number of citations: 3 journals.sagepub.com
D Wang, H Feng, L Li, Z Liu, Z Yan… - The Journal of Organic …, 2017 - ACS Publications
A concise and practical synthetic method has been developed for 8-azachromones, including 8-azaflavones, which have emerged as a promising class of compounds. Using …
Number of citations: 17 pubs.acs.org

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